

Buclosamide: A Technical Whitepaper on its Classification as a Salicylamide Antifungal

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Compound of Interest		
Compound Name:	Buclosamide	
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Abstract

Buclosamide (N-butyl-4-chloro-2-hydroxybenzamide) is a topical antimycotic agent belonging to the salicylamide class of compounds.[1][2][3] While specific quantitative antifungal data and detailed mechanistic studies on buclosamide are not extensively available in publicly accessible literature, its classification as a salicylamide provides a strong basis for inferring its potential mechanism of action. This technical guide synthesizes the available information on buclosamide and leverages the well-documented antifungal properties of structurally related salicylanilides, such as niclosamide, to present a comprehensive overview of its likely fungicidal attributes. This paper will detail the chemical properties of buclosamide, propose a mechanism of action centered on mitochondrial disruption, provide standardized experimental protocols for its evaluation, and outline potential signaling pathways involved in its antifungal effect.

Introduction: The Salicylamide Antifungal Class

Salicylamides and their derivatives, salicylanilides, represent a class of compounds with a range of biological activities, including anthelmintic and antifungal properties.[4][5] **Buclosamide**, chemically identified as N-butyl-4-chloro-2-hydroxybenzamide, is classified within this group and has been utilized as a topical agent for the treatment of dermatomycoses, fungal infections of the skin. The core structure of these compounds, featuring a salicyl moiety,



is crucial for their biological activity. While many salicylanilides have been investigated for systemic applications, **buclosamide**'s use has been confined to topical administration.

Chemical and Physical Properties of Buclosamide

A clear understanding of the physicochemical properties of **buclosamide** is essential for its formulation and delivery as a topical antifungal.

Property	Value	Sourc
CAS Number	575-74-6	
Molecular Formula	C11H14CINO2	-
Molecular Weight	227.69 g/mol	
IUPAC Name	N-butyl-4-chloro-2- hydroxybenzamide	-
Synonyms	N-butyl-4-chlorosalicylamide, Jadit	•
Physical State	Crystals from chloroform	•
Melting Point	90-92°C	-

Proposed Mechanism of Action: Insights from Salicylanilides

Direct experimental evidence detailing the specific antifungal mechanism of **buclosamide** is scarce. However, extensive research on the broader class of salicylanilides, particularly niclosamide, provides a robust framework for a proposed mechanism. The primary target of these compounds in fungi is the mitochondrion.

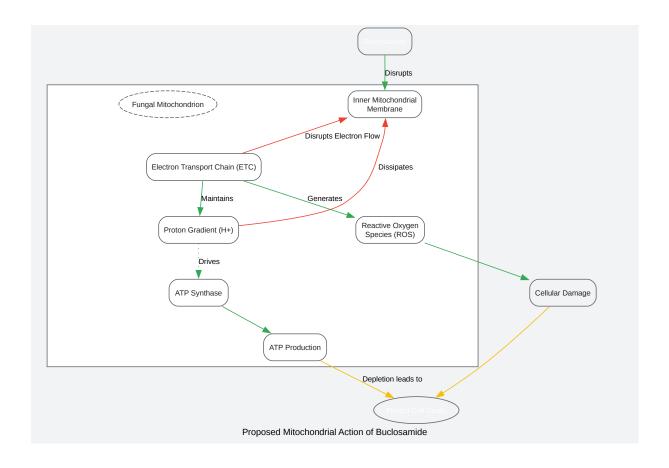
The proposed mechanism involves the disruption of the proton gradient across the inner mitochondrial membrane, a process known as uncoupling of oxidative phosphorylation. This leads to a cascade of detrimental effects within the fungal cell:



- Inhibition of ATP Synthesis: By dissipating the proton motive force, salicylanilides prevent the synthesis of ATP, the primary energy currency of the cell.
- Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.
- Collapse of Mitochondrial Membrane Potential: The uncoupling activity leads to a breakdown
 of the electrochemical gradient across the mitochondrial membrane.

This multi-faceted attack on mitochondrial function ultimately results in the inhibition of fungal growth and, in many cases, cell death.

Proposed Signaling Pathway for **Buclosamide**'s Antifungal Action



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Caption: Proposed mechanism of **buclosamide** targeting the fungal mitochondrion.

Quantitative Antifungal Data: A Comparative Perspective

While specific Minimum Inhibitory Concentration (MIC) values for **buclosamide** against various fungal species are not readily available in the literature, data from other salicylanilides demonstrate their potential efficacy. It is important to note that these values are for comparative purposes and do not represent confirmed data for **buclosamide**.

Compound	Fungal Species	MIC Range	Reference
Niclosamide	Trichophyton tonsurans	< 1 µM	
Niclosamide	Sporothrix brasiliensis	0.625–2.5 μΜ	-
Niclosamide	Cryptococcus neoformans (JEC21)	< 0.78 μg/mL	-
Rafoxanide	Aspergillus fumigatus	2–8 μg/mL	-
Rafoxanide	Candida albicans	2–8 μg/mL	-
Closantel	Duddingtonia flagrans	0.04 μg/mL	-
Closantel	Arthrobotrys oligospora	0.31 μg/mL	_

Experimental Protocols

To facilitate further research into the antifungal properties of **buclosamide**, the following standardized experimental protocols are provided. These methods are widely accepted for the evaluation of antifungal agents.

Antifungal Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.



Materials:

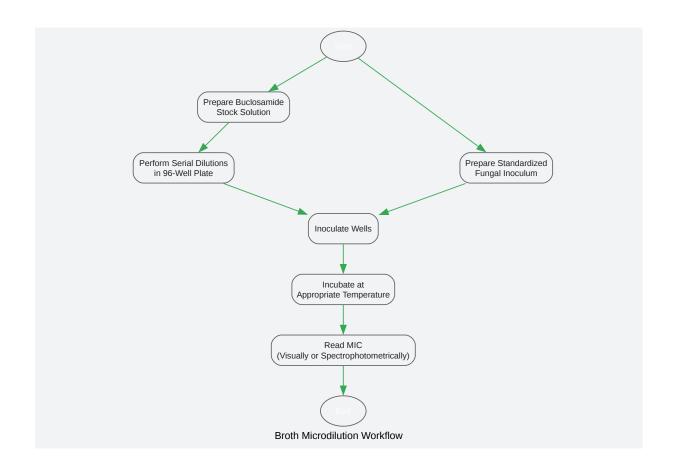
- Buclosamide stock solution (dissolved in a suitable solvent, e.g., DMSO).
- Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).
- 96-well microtiter plates.
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
- Spectrophotometer or plate reader.

Procedure:

- Prepare serial twofold dilutions of buclosamide in RPMI-1640 medium in the wells of a 96well plate.
- Add the standardized fungal inoculum to each well.
- Include a growth control (no drug) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours (yeasts) or longer for dermatophytes (e.g., 7 days at 28°C).
- Determine the MIC as the lowest concentration of buclosamide that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing





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Caption: A simplified workflow for determining the MIC of **buclosamide**.

Fungicidal Activity Assessment: Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an antifungal agent that kills the fungal inoculum.

Materials:

- · Results from the broth microdilution assay.
- Sterile agar plates (e.g., Sabouraud Dextrose Agar).
- Sterile spreaders.



Procedure:

- Following the determination of the MIC, take a small aliquot (e.g., 10-20 μ L) from each well that shows no visible growth.
- Spread the aliquot onto a sterile agar plate.
- Incubate the plates under the same conditions as the MIC assay.
- The MFC is the lowest concentration of buclosamide from which no fungal colonies grow on the agar plate.

Structure-Activity Relationships (SAR) of Salicylanilides

Studies on various salicylanilide derivatives have provided insights into the structural features that influence their antifungal activity. While a detailed SAR for **buclosamide** is not established, general principles from related compounds can be considered:

- The Salicyl Moiety: The 2-hydroxy group is critical for the protonophoric activity that uncouples oxidative phosphorylation.
- Halogenation: The presence and position of halogen atoms on the aromatic rings can significantly impact the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate fungal membranes and interact with its target.
- Amide Linkage: The amide bond and the nature of the substituent on the nitrogen atom (in the case of **buclosamide**, a butyl group) influence the overall conformation and physicochemical properties of the molecule, which can affect its biological activity.

Conclusion and Future Directions

Buclosamide is a topical antifungal agent classified as a salicylamide. Although direct experimental data on its antifungal profile and mechanism of action are limited, its chemical structure strongly suggests that it functions similarly to other salicylanilides by targeting fungal mitochondria and disrupting cellular energy metabolism. This whitepaper provides a



comprehensive theoretical framework for understanding **buclosamide**'s classification and proposed antifungal activity.

Future research should focus on generating empirical data for **buclosamide**, including:

- Determination of MIC and MFC values against a broad range of clinically relevant fungi, particularly dermatophytes.
- Elucidation of its precise mechanism of action through studies on fungal mitochondrial function.
- Investigation of its effects on fungal signaling pathways.
- Assessment of its potential for combination therapy with other antifungal agents.

Such studies are crucial for fully characterizing the antifungal potential of **buclosamide** and informing its optimal clinical use.

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